molecular formula C25H21N3O B11197421 3,4-bis(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3,4-bis(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11197421
M. Wt: 379.5 g/mol
InChI Key: DGKPKKSFPGDPDZ-UHFFFAOYSA-N
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Description

3,4-bis(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of pyrazolopyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-bis(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones under controlled conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3,4-bis(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3,4-bis(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its binding affinity and interaction with cellular components are ongoing to elucidate its precise mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-bis(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one stands out due to its unique structural features and diverse range of applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and development .

Properties

Molecular Formula

C25H21N3O

Molecular Weight

379.5 g/mol

IUPAC Name

3,4-bis(4-methylphenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H21N3O/c1-16-8-12-18(13-9-16)22-21-23(27-26-22)25(29)28(20-6-4-3-5-7-20)24(21)19-14-10-17(2)11-15-19/h3-15,24H,1-2H3,(H,26,27)

InChI Key

DGKPKKSFPGDPDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=C(C=C5)C

Origin of Product

United States

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